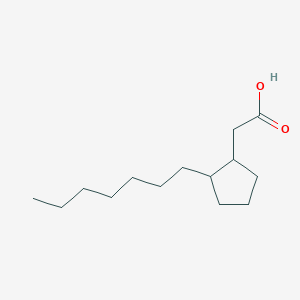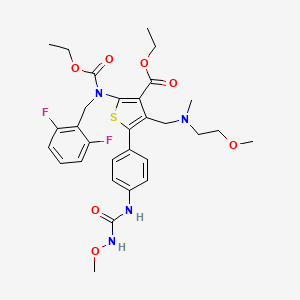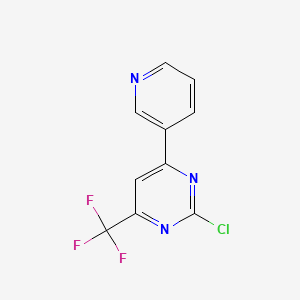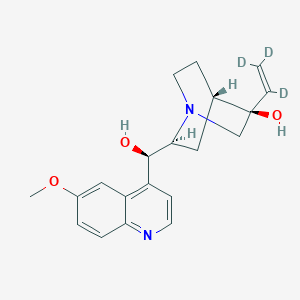
(3R)-3-Hydroxy Quinine-vinyl-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Hydroxy Quinine-vinyl-d3 is a deuterium-labeled derivative of quinine, a well-known alkaloid derived from the bark of the cinchona tree. This compound is characterized by the presence of a hydroxyl group at the third position and a vinyl group labeled with deuterium at the third position. The deuterium labeling is often used in scientific research to study the metabolic pathways and pharmacokinetics of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy Quinine-vinyl-d3 typically involves the modification of quinine through a series of chemical reactions. The process begins with the extraction of quinine from the cinchona bark, followed by the introduction of a hydroxyl group at the third position. The vinyl group is then introduced and labeled with deuterium through a series of substitution reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Hydroxy Quinine-vinyl-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, ethyl derivatives, and substituted quinine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Hydroxy Quinine-vinyl-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.
Biology: Employed in metabolic studies to trace the pathways of quinine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism.
Industry: Utilized in the development of new synthetic methodologies and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (3R)-3-Hydroxy Quinine-vinyl-d3 is similar to that of quinine. It exerts its effects by interfering with the parasite’s ability to break down and digest hemoglobin, making it toxic to the malaria parasite . The compound targets the parasite’s digestive vacuole, disrupting its metabolic processes and leading to its death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: The parent compound, used for its antimalarial properties.
Chloroquine: A synthetic derivative of quinine with similar antimalarial effects.
Hydroxychloroquine: Another derivative with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness
(3R)-3-Hydroxy Quinine-vinyl-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. The presence of the vinyl group also provides additional sites for chemical modification, making it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(3R,4S,6S)-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1/i1D2,3D |
InChI-Schlüssel |
BSRUJCFCZKMFMB-CKEBYLJPSA-N |
Isomerische SMILES |
[2H]C(=C([2H])[C@@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


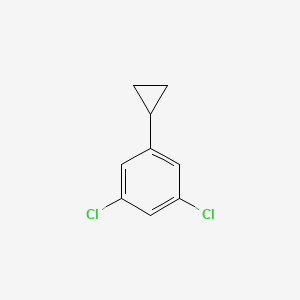
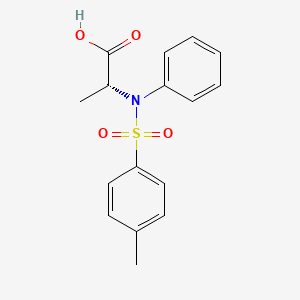
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
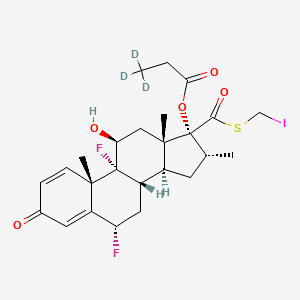
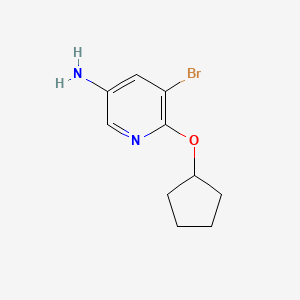


![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

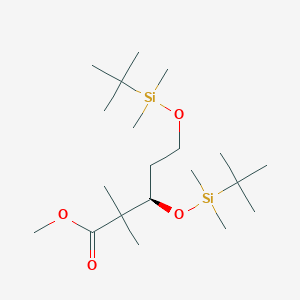
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
